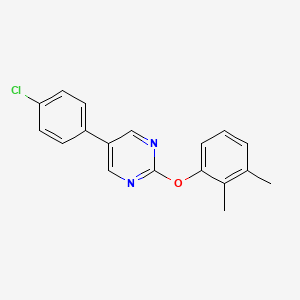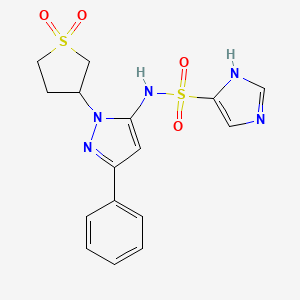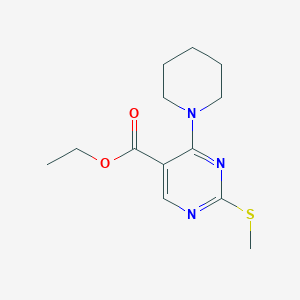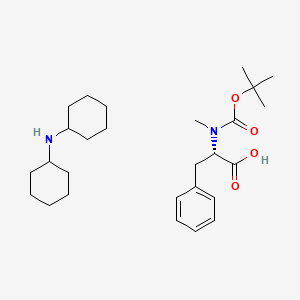
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine, also known as 5-Cl-2-MeO-DP, is an organic compound with a wide range of applications in scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been shown to bind to certain proteins, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP are not fully understood. However, it has been shown to interact with certain proteins, which can lead to the inhibition of enzyme activity. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP in lab experiments, such as its potential toxicity and the fact that it is a synthetic compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted to develop methods for detecting and measuring environmental pollutants. Finally, further studies could be conducted to explore the potential of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP as an inhibitor of cytochrome P450 enzymes.
Synthesemethoden
The synthesis of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is a multi-step process. The initial step involves the reaction of 4-chlorophenol with 2,3-dimethylphenol in the presence of an acid catalyst. This reaction yields the desired product, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP, as well as byproducts such as water and other organic compounds. The reaction is typically carried out at a temperature of 100-110°C and a pressure of 1-2 atm.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP is used in a variety of scientific research applications, including in the study of enzyme inhibition, enzyme activation, and drug metabolism. It has also been used in the development of new drugs and in the study of various diseases. Additionally, 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineP has been used to study the effects of environmental pollutants on human health and to develop methods for detecting and measuring environmental pollutants.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-4-3-5-17(13(12)2)22-18-20-10-15(11-21-18)14-6-8-16(19)9-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZTNOOMSQNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)
